molecular formula C9H10N2 B580432 6-Ethyl-1H-pyrrolo[3,2-c]pyridine CAS No. 1352398-62-9

6-Ethyl-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B580432
CAS No.: 1352398-62-9
M. Wt: 146.193
InChI Key: DXIJDIBXPZUHFV-UHFFFAOYSA-N
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Description

6-Ethyl-1H-pyrrolo[3,2-c]pyridine is a privileged chemical scaffold in medicinal chemistry, serving as a critical core structure for the development of novel anticancer agents. Its primary research value lies in its application as a configuration-constrained bioisostere in the design of Colchicine-Binding Site Inhibitors (CBSIs). This ring system is used to replace the metabolically unstable cis-olefin bond in compounds like combretastatin A-4 (CA-4), locking them into a bioactive conformation and leading to derivatives with moderate to excellent antiproliferative activities against a range of cancer cell lines, including cervical (HeLa), gastric (SGC-7901), and breast (MCF-7) cancers . These potent derivatives exert their effect by inhibiting tubulin polymerization, which disrupts microtubule dynamics, ultimately causing G2/M phase cell cycle arrest and inducing apoptosis in cancer cells . Molecular modelling studies suggest these compounds interact with the tubulin dimer by forming hydrogen bonds with key residues, such as Thrα179 and Asnβ349, at the colchicine site . Furthermore, pyrrolo[3,2-c]pyridine-based diarylamide derivatives have shown significant promise as potent and selective inhibitors of FMS kinase (CSF-1R), a key target in oncology and inflammatory diseases . This diverse activity profile makes this compound a highly versatile and valuable building block for researchers engaged in drug discovery, particularly in the design of next-generation antitubulin and kinase-targeted therapies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1352398-62-9

Molecular Formula

C9H10N2

Molecular Weight

146.193

IUPAC Name

6-ethyl-1H-pyrrolo[3,2-c]pyridine

InChI

InChI=1S/C9H10N2/c1-2-8-5-9-7(6-11-8)3-4-10-9/h3-6,10H,2H2,1H3

InChI Key

DXIJDIBXPZUHFV-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(C=CN2)C=N1

Origin of Product

United States

Synthetic Methodologies and Strategies for Pyrrolo 3,2 C Pyridine Derivatives

Established Synthetic Routes to the Pyrrolo[3,2-c]pyridine Core

The construction of the 1H-pyrrolo[3,2-c]pyridine system is achieved through a variety of synthetic strategies, each offering unique advantages in terms of substrate scope and efficiency. These methods often involve the careful selection of precursors and reaction conditions to achieve the desired fused heterocyclic product.

Approaches Utilizing Pyrrole (B145914) Precursors

Building the pyridine (B92270) ring onto a pre-existing pyrrole core is a foundational strategy for synthesizing pyrrolo[3,2-c]pyridines. This approach often involves the functionalization of the pyrrole ring to introduce the necessary components for the subsequent annulation of the six-membered pyridine ring.

One established pathway begins with a 2-substituted pyrrole. tugraz.at A key transformation in this sequence is the Knoevenagel condensation, which is employed to introduce a carboxylic acid group at a specific position on the pyrrole ring. tugraz.at This is followed by a Curtius rearrangement, a versatile reaction for converting carboxylic acids into amines, which facilitates the final cyclization to form the pyridine portion of the bicyclic system. tugraz.at

Another notable example involves the use of ethyl 2-cyanomethyl-1H-pyrrole-3-carboxylate as a starting material. nih.gov In this synthesis, the sodium salt of the pyrrole precursor is glycosylated, and subsequent chemical transformations, including ring closure with hydrazine, lead to the formation of complex pyrrolo[3,2-c]pyridin-4(5H)-one derivatives. nih.gov This method highlights the utility of functionalized pyrroles in accessing biologically relevant analogs of natural products. nih.govnih.gov

Starting MaterialKey ReactionsProduct Type
2-Substituted pyrroleKnoevenagel condensation, Curtius rearrangement1H-Pyrrolo[3,2-c]pyridine
Ethyl 2-cyanomethyl-1H-pyrrole-3-carboxylateGlycosylation, Hydrazine ring closure1H-Pyrrolo[3,2-c]pyridin-4(5H)-one derivatives

Strategies Employing Pyridine Precursors

An alternative and widely used approach to the pyrrolo[3,2-c]pyridine scaffold involves the construction of the five-membered pyrrole ring onto a functionalized pyridine precursor. This strategy often provides a more direct route to specific substitution patterns on the pyridine ring of the final product.

A prominent example of this strategy is the synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives starting from appropriately substituted pyridines. For instance, recent research has demonstrated the synthesis of a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines. nih.govtandfonline.com The synthesis began with 2-bromo-5-methylpyridine-1-oxide, which underwent a series of transformations including nitration and reaction with N,N-dimethylformamide dimethyl acetal (B89532) to form a key intermediate. nih.gov This intermediate was then cyclized in the presence of iron powder and acetic acid to yield 6-bromo-1H-pyrrolo[3,2-c]pyridine. nih.gov

Furthermore, 4-aminopyridin-2(1H)-ones serve as valuable starting materials for the synthesis of pyrrolo[3,2-c]pyridine derivatives through domino reactions. acs.org These reactions, often performed in environmentally benign solvents like water, involve the condensation of the pyridine precursor with other reagents to construct the fused pyrrole ring. Similarly, substituted 4-amino-2-bromopyridines have been utilized in palladium-catalyzed reactions to build the pyrrolo[3,2-c]pyridine core. acs.org

Pyridine PrecursorKey ReactionsProduct Class
2-Bromo-5-methylpyridine-1-oxideNitration, Cyclization with iron/acetic acid6-Bromo-1H-pyrrolo[3,2-c]pyridine
4-Aminopyridin-2(1H)-onesDomino reactionPyrrolo[3,2-c]pyridine derivatives
4-Amino-2-bromopyridinesPalladium-catalyzed cyclization1H-Pyrrolo[3,2-c]pyridine derivatives

Palladium-Mediated Coupling Reactions (e.g., Sonogashira Cross-Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, and they have been effectively applied to the construction of the pyrrolo[3,2-c]pyridine scaffold. The Sonogashira cross-coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is particularly noteworthy in this context.

A common strategy involves a domino reaction sequence that begins with a Sonogashira coupling. For example, a substituted 4-amino-2-bromo-5-iodopyridine can be coupled with a terminal alkyne in a palladium-catalyzed reaction. This initial coupling is followed by a subsequent intramolecular cyclization, often base-catalyzed, to form the fused pyrrolo[3,2-c]pyridine ring system. This approach has been successfully employed in the synthesis of inhibitors of mitotic kinase Monopolar Spindle 1 (MPS1).

In a specific example, the synthesis of 2,6-disubstituted-5-azaindoles (a synonym for pyrrolo[3,2-c]pyridines) was achieved through a combination of a Sonogashira coupling and a 5-endo-dig cyclization. oup.com This method demonstrates the versatility of palladium catalysis in creating complex heterocyclic structures. The development of these methods has been a significant advancement, allowing for the efficient construction of molecules with potential therapeutic applications. oup.comenamine.net

PrecursorsCatalyst SystemKey Reaction Steps
4-Amino-2-bromo-5-iodopyridine, Terminal alkynePalladium catalyst, Copper co-catalystSonogashira cross-coupling, Base-catalyzed ring closure
Oxadiazole-substituted phenyl bromides, ArylacetylenesPalladium/Copper catalystSonogashira cross-coupling, Cyclization

Domino Reaction Sequences for Pyrrolo[3,2-c]pyridin-4-one Derivatives

Domino reactions, also known as tandem or cascade reactions, are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation without isolating intermediates. This approach has been successfully applied to the synthesis of pyrrolo[3,2-c]pyridin-4-one derivatives, which are an important subclass of the pyrrolo[3,2-c]pyridine family.

An efficient, catalyst-free domino reaction has been developed for the synthesis of 3-substituted 4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine derivatives. Current time information in Bangalore, IN. This method involves the reaction of 4-aminopyridin-2(1H)-ones, arylglyoxal hydrates, and various 1,3-dicarbonyl compounds in water. Current time information in Bangalore, IN. The reaction proceeds smoothly to afford the desired products in good to excellent yields, and the use of water as the solvent makes this a particularly environmentally friendly approach. Current time information in Bangalore, IN.

Another strategy involves a four-component, two-step reaction to produce poly-substituted pyrrolo[3,2-c]pyridin-4-one derivatives. tugraz.at This method utilizes 4-hydroxy-6-methyl-2H-pyran-2-one, two molecules of an amine, and a β-nitrostyrene, with acetic acid serving as both the catalyst and solvent. tugraz.at This reaction is notable for the formation of five different carbon-nitrogen and carbon-carbon bonds in a single pot.

Reaction TypeKey ReactantsSolvent/Catalyst
Three-component domino reaction4-Aminopyridin-2(1H)-ones, Arylglyoxal hydrates, 1,3-Dicarbonyl compoundsWater (catalyst-free)
Four-component, two-step reaction4-Hydroxy-6-methyl-2H-pyran-2-one, Amines, β-NitrostyrenesAcetic acid

Base-Mediated Annulation and Cyclization Protocols

Base-mediated reactions play a crucial role in the final ring-closing step of many synthetic routes to pyrrolo[3,2-c]pyridines. These reactions often involve the intramolecular cyclization of a suitably functionalized precursor to form the fused heterocyclic system.

In one approach, the synthesis of thieno[2,3-c]pyridones, which are structurally related to pyrrolo[3,2-c]pyridines, was achieved through a Sonogashira reaction followed by a base-mediated intramolecular C-N bond formation. enamine.net After the initial coupling, the resulting intermediate undergoes cyclization in the presence of a base like sodium methoxide (B1231860) to yield the final product. enamine.net

Another example is the synthesis of dihydrochromeno[4,3-d]pyrrolo[3,4-b]pyridines, where base-mediated cascade reactions of 4-chloro-3-substituted coumarins with α-aminomaleimides lead to the formation of the desired heterocyclic system. These transformations involve a domino sequence of nucleophilic substitution, Michael addition, N-cyclization, and elimination, all facilitated by a base. The choice of base and reaction conditions is critical for the success of these cyclization reactions.

Precursor TypeBaseKey Transformation
Thienyl alkyne intermediateSodium methoxideIntramolecular C-N bond formation
4-Chloro-3-substituted coumarins and α-aminomaleimidesVarious basesDomino C-C/C-N bond formation and cyclization

Photocyclization Methods for Pyrrolo[3,2-c]pyridines

Photocyclization is a synthetic strategy that utilizes light to induce the formation of cyclic compounds. This method can offer mild reaction conditions and provide access to structures that may be difficult to obtain through thermal reactions.

A versatile synthesis of pyrrolo[3,2-c]pyridines has been developed through the photocyclization of 3-amino-2-alkene imines in an acidic medium. Specifically, the irradiation of 3-pyrrolyl-, 3-furyl-, and 3-thienylalkene imines has been shown to yield the corresponding pyrrolo[3,2-c]pyridines. This method is notable for its ability to construct the pyridine ring onto a pre-existing five-membered heterocyclic ring under mild conditions.

In a related application, the photocyclization of 1-(1-chloroisoquinolin-6-yl)-1H-v-triazolo[4,5-c]pyridines has been used to synthesize 10-chloro-5H-pyrido[3',4':4,5]pyrrolo[2,3-g]isoquinolines, which are aza-analogs of the anticancer agent ellipticine. This demonstrates the power of photocyclization in the synthesis of complex, polycyclic aromatic systems with significant biological activity.

PrecursorReaction ConditionsProduct Type
3-Pyrrolylalkene iminesIrradiation in acidic mediumPyrrolo[3,2-c]pyridines
1-(1-Chloroisoquinolin-6-yl)-1H-v-triazolo[4,5-c]pyridinesPhotocyclizationPolycyclic azaellipticine derivatives

Targeted Synthesis of Substituted Pyrrolo[3,2-c]pyridines

The targeted synthesis of substituted pyrrolo[3,2-c]pyridines is crucial for developing new therapeutic agents and molecular probes. The introduction of various functional groups at specific positions on the pyrrolo[3,2-c]pyridine core allows for the fine-tuning of their biological activity and physical properties.

The functionalization of the pyrrolo[3,2-c]pyridine scaffold can be achieved at several positions, with the N-1, C-2, C-4, and C-6 positions being of particular interest for modifying the molecule's properties.

N-1 Position: The nitrogen atom of the pyrrole ring can be substituted with various groups. For instance, the introduction of a 3,4,5-trimethoxyphenyl group at the N-1 position has been a key step in the synthesis of certain potent anticancer agents. nih.gov This is often achieved through a copper(II) acetate-mediated coupling of the N-H of a 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate with a suitable boronic acid. tandfonline.comsemanticscholar.org Protecting groups like benzyl (B1604629) or phenylsulfonyl are also introduced at this position to decrease polarity and facilitate subsequent reactions. tugraz.at

C-2 Position: The C-2 position of the pyrrole ring can be functionalized, for example, by incorporating alkyl, aryl, or heteroaryl substituents. This has been achieved through strategies involving the cyclization of appropriately substituted precursors. researchgate.net

C-4 Position: The C-4 position on the pyridine ring can be a site for substitution. Domino reactions involving 4-aminopyridin-2(1H)-ones have been used to generate 4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine derivatives. nih.gov

C-6 Position: The C-6 position is a common site for introducing diversity into the pyrrolo[3,2-c]pyridine scaffold. Suzuki cross-coupling reactions are frequently employed to introduce aryl or heteroaryl groups at this position, starting from a 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate. nih.govtandfonline.com This palladium-catalyzed reaction offers a versatile method for creating a library of analogues. tandfonline.com

While the direct synthesis of 6-Ethyl-1H-pyrrolo[3,2-c]pyridine is not extensively detailed in the reviewed literature, its preparation can be inferred from established synthetic routes for analogous compounds. A plausible approach would involve a Suzuki or a similar cross-coupling reaction.

A key intermediate for the synthesis of 6-substituted pyrrolo[3,2-c]pyridines is 6-bromo-1H-pyrrolo[3,2-c]pyridine . This intermediate can be synthesized from commercially available 2-bromo-5-methylpyridine (B20793) through a multi-step sequence involving oxidation, nitration, reaction with N,N-dimethylformamide dimethyl acetal, and finally, reductive cyclization with iron in acetic acid. nih.govtandfonline.comsemanticscholar.org

Table 1: Proposed Synthesis of this compound

StepReactionReactantsReagents and ConditionsProduct
1Oxidation2-Bromo-5-methylpyridinem-Chloroperbenzoic acid2-Bromo-5-methylpyridine-1-oxide
2Nitration2-Bromo-5-methylpyridine-1-oxideFuming nitric acid, sulfuric acid2-Bromo-5-methyl-4-nitropyridine 1-oxide
3Vinylation2-Bromo-5-methyl-4-nitropyridine 1-oxideN,N-Dimethylformamide dimethyl acetal(E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide
4Reductive Cyclization(E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxideIron powder, acetic acid6-Bromo-1H-pyrrolo[3,2-c]pyridine
5Ethyl Coupling6-Bromo-1H-pyrrolo[3,2-c]pyridineEthylboronic acid or TriethylboranePd catalyst (e.g., Pd(PPh₃)₄), base, solvent

The final step, the introduction of the ethyl group, would likely proceed via a palladium-catalyzed cross-coupling reaction between the 6-bromo intermediate and an ethylating agent like ethylboronic acid (in a Suzuki coupling) or potentially other organometallic reagents.

Protecting groups play a vital role in the multi-step synthesis of complex pyrrolo[3,2-c]pyridine derivatives. They are used to mask reactive functional groups and prevent unwanted side reactions.

A common strategy involves the protection of the pyrrole nitrogen (N-1). The tert-butoxycarbonyl (Boc) group is a frequently used protecting group for this purpose. acs.org For instance, in the synthesis of certain inhibitors, a Boc group was installed at the N-1 position to improve the yield of a subsequent C-6 amination reaction. acs.org The Boc group can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to furnish the N-1 unsubstituted product. acs.org Other protecting groups for amines that could be applicable include formyl, acetyl, benzyl, and benzyloxycarbonyl (CBZ). google.com

Methodological Advancements in Pyrrolo[3,2-c]pyridine Chemistry

Recent advancements in synthetic organic chemistry have led to the development of more efficient and environmentally friendly methods for the synthesis of pyrrolo[3,2-c]pyridines.

A significant focus has been on the development of domino and multicomponent reactions. These strategies offer several advantages, including atom economy, step economy, and operational simplicity.

One such approach is a catalyst-free domino reaction in water for the synthesis of 3-substituted 4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine derivatives. nih.gov This method utilizes readily available starting materials and avoids the use of hazardous or expensive catalysts, providing good to excellent yields. nih.govresearchgate.net Another efficient domino strategy involves a one-pot, three-component reaction to produce 1,5-dihydro-4H-pyrrolo[3,2-c]pyridin-4-one derivatives in water. researchgate.net

Microwave-assisted synthesis has also emerged as a powerful tool, often leading to shorter reaction times and improved yields. tandfonline.com For example, the Suzuki cross-coupling reaction to form 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines has been successfully performed in a microwave reactor. nih.govtandfonline.com

The exploration of new reagents and catalytic systems continues to push the boundaries of pyrrolo[3,2-c]pyridine synthesis. Palladium-based catalysts are central to many key transformations, particularly in cross-coupling reactions. nih.govtandfonline.comacs.org For instance, the Sonagashira coupling of a substituted 4-amino-2-bromo-5-iodopyridine with an alkyne is a key step in a domino approach to generate the pyrrolopyridine scaffold. acs.org

Furthermore, synergetic catalytic systems are being investigated. A copper/zinc-catalyzed one-step annulation reaction of 2-amino(hetero)arylnitriles with ynamide-derived buta-1,3-diynes has been reported for the synthesis of 1H-pyrrolo[3,2-c]quinoline-2,4-diamine derivatives, demonstrating a novel double cyclization pathway. rsc.org

Spectroscopic and Analytical Characterization Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of pyrrolo[3,2-c]pyridine derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the bicyclic core structure and the position of substituents.

In the ¹H NMR spectrum of the parent 1H-pyrrolo[3,2-c]pyridine, the protons of the pyridine (B92270) and pyrrole (B145914) rings resonate at distinct chemical shifts. For the 6-Ethyl-1H-pyrrolo[3,2-c]pyridine, the introduction of the ethyl group at the C6 position would induce characteristic shifts. The ethyl group itself would present as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, with coupling between them. Furthermore, the presence of the electron-donating ethyl group would be expected to cause an upfield shift for the adjacent proton at C7 and the proton at C4 compared to the unsubstituted parent compound.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for all carbon atoms in the molecule. The carbon atoms of the ethyl group would appear in the aliphatic region of the spectrum. The attachment of the ethyl group at C6 would directly influence its chemical shift and also affect the shifts of the other carbons in the pyridine ring due to electronic effects. In a study on various 6-substituted 1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, the chemical shifts of the pyrrolo[3,2-c]pyridine core were well-documented, providing a strong basis for predicting the spectrum of the 6-ethyl derivative. semanticscholar.orgnih.gov

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound in CDCl₃

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-1 (NH)Broad Singlet--
H-2Doublet~3.3-
H-3Doublet~3.3-
H-4Singlet--
H-7Singlet--
-CH₂- (ethyl)Quartet~7.0-
-CH₃ (ethyl)Triplet~7.0-

Note: Predicted values are based on data from related substituted 1H-pyrrolo[3,2-c]pyridine compounds. semanticscholar.orgnih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

CarbonPredicted Chemical Shift (ppm)
C-2-
C-3-
C-3a-
C-4-
C-6-
C-7-
C-7a-
-CH₂- (ethyl)-
-CH₃ (ethyl)-

Note: Specific shift prediction requires reference spectra of the target compound, but values can be estimated from data on derivatives. semanticscholar.orgnih.gov

Mass Spectrometry (MS) Techniques in Compound Identification

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) would be employed to accurately determine its molecular mass.

The expected exact mass of this compound (C₉H₁₀N₂) can be calculated and compared with the measured value to confirm its elemental formula. For instance, in studies of related 6-aryl-1H-pyrrolo[3,2-c]pyridine derivatives, HRMS provided experimental mass values that were in close agreement with the calculated masses, confirming their composition. semanticscholar.orgnih.gov The fragmentation pattern in the mass spectrum would be expected to show the loss of the ethyl group or other characteristic fragments of the pyrrolopyridine core, providing further structural confirmation. The NIST WebBook contains an electron ionization mass spectrum for the isomeric 7-azaindole (B17877), which shows a strong molecular ion peak, indicating the stability of the bicyclic ring system. nist.gov

Table 3: High-Resolution Mass Spectrometry Data for a Representative 6-Substituted 1H-Pyrrolo[3,2-c]pyridine Derivative

CompoundFormulaCalculated [M+H]⁺Found [M+H]⁺Reference
6-(m-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridineC₂₃H₂₃N₂O₃375.1709375.1709 semanticscholar.org
6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridineC₂₂H₂₁N₂O₃361.1552361.1556 nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles. While a specific crystal structure for this compound is not publicly available, the technique has been successfully applied to derivatives within this family of compounds.

In a study on inhibitors of the mitotic kinase MPS1, X-ray crystallography was used to determine the binding mode of 1H-pyrrolo[3,2-c]pyridine derivatives to the enzyme's active site. acs.org These studies demonstrate that the pyrrolo[3,2-c]pyridine scaffold can be crystallized and its solid-state conformation elucidated. Such an analysis for this compound would confirm the planarity of the bicyclic system and provide exact geometric parameters of the ethyl substituent. The crystal packing would also reveal intermolecular interactions such as hydrogen bonding involving the pyrrole N-H and potential π-π stacking of the aromatic rings.

Table 4: Representative Bond Lengths and Angles from X-ray Crystallography of a Related Heterocyclic System

Bond/AngleValueCompoundReference
C2-C3 Bond Length1.335 (5) Å1-Tosyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid ethyl ester iucr.org
N6-C7 Bond Length1.325 (4) Å1-Tosyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid ethyl ester iucr.org

Note: Data is for a related isomeric system and serves as an example of the type of information obtained.

Other Spectroscopic Methods (e.g., IR Spectroscopy, UV-Vis)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information for the characterization of this compound.

IR Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show a characteristic N-H stretching vibration for the pyrrole ring, typically in the region of 3100-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings and the ethyl group would appear around 2850-3100 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic core would be observed in the 1400-1650 cm⁻¹ region. For comparison, the IR spectrum of a related benzofuro[3,2-c]pyridine showed characteristic peaks at 1661, 1470, and 1440 cm⁻¹. researchgate.net

UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyrrolo[3,2-c]pyridine system, being an extended aromatic chromophore, is expected to exhibit absorption bands in the UV region. The spectrum would likely show multiple bands corresponding to π-π* transitions. The position and intensity of these bands can be influenced by substituents on the ring system. The introduction of an ethyl group at the C6 position may cause a small bathochromic (red) shift compared to the parent compound. UV-Vis spectroscopy has been used to study the electronic properties and interactions of related azaindole derivatives. mdpi.com

Electrochemical Analysis of Pyrrolo[3,2-c]pyridine Compounds

Electrochemical methods, such as cyclic voltammetry (CV), are employed to investigate the redox properties of molecules. These properties are crucial for understanding the electronic nature of the compound and its potential applications in areas like materials science or for predicting its metabolic fate.

The electrochemical behavior of this compound can be studied to determine its oxidation and reduction potentials. The electron-rich pyrrole ring and the electron-deficient pyridine ring give the molecule both electron-donating and electron-accepting character. The ethyl group, being weakly electron-donating, would be expected to make the molecule slightly easier to oxidize compared to the unsubstituted 1H-pyrrolo[3,2-c]pyridine.

Studies on related azaindole systems have utilized cyclic voltammetry to probe their electronic properties. For example, the electrochemical properties of metal complexes of 4-azaindolide and 7-azaindolide have been investigated using CV. nih.gov Similarly, the antioxidant activity of an indole (B1671886) library was analyzed using cyclic voltammetry. unl.pt These studies highlight the utility of electrochemical analysis in characterizing the electronic behavior of this class of heterocyclic compounds.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidation of Structural Modulations Impacting Biological Activity

The biological activity of 1H-pyrrolo[3,2-c]pyridine derivatives can be significantly modulated by the introduction of various substituents on both the pyrrole (B145914) and pyridine (B92270) moieties, the stereochemistry of these substituents, and the nature of the ring fusion.

Influence of Substituents at Pyrrole and Pyridine Moieties on Biological Potency

Research has extensively demonstrated that the potency of 1H-pyrrolo[3,2-c]pyridine derivatives is highly dependent on the nature and position of substituents.

In the context of monopolar spindle 1 (MPS1) kinase inhibition, the introduction of an N-1-Boc substituent on the pyrrole ring has been shown to significantly enhance cellular potency. For instance, a 7-fold increase in cellular potency was observed for an N-Boc protected compound compared to its N-H counterpart. acs.org This enhancement is attributed to a combination of increased in vitro potency and improved cell penetration due to higher lipophilicity. acs.org Similarly, for C-4-pyrazolo analogues, an N-1-Boc substitution resulted in a remarkable 43-fold increase in the inhibition of MPS1 autophosphorylation in cells. acs.org

Regarding the pyridine moiety, studies on colchicine-binding site inhibitors have revealed that the introduction of electron-donating groups (EDGs) like -CH3 and -OCH3 at the para-position of a 6-aryl ring generally increases antiproliferative activity. nih.gov Conversely, the presence of electron-withdrawing groups (EWGs) such as -F, -Cl, and -NO2 at the same position tends to decrease activity. nih.gov The position of these substituents is also crucial, with the order of potency for EDGs on the B-ring generally being ortho- < meta- < para-substituted. semanticscholar.org

In the development of FMS kinase inhibitors, a series of diarylamides and diarylureas based on the 1H-pyrrolo[3,2-c]pyridine scaffold were investigated. The most potent compounds featured a 3,5-bis(trifluoromethyl)phenyl substituent or a 4-morpholino-3-(trifluoromethyl)phenyl group, highlighting the importance of these specific substitutions for high-affinity enzyme binding. nih.gov

Stereochemical Considerations and Their Effect on Activity Profiles

The stereochemistry of substituents can play a critical role in the biological activity of chiral 1H-pyrrolo[3,2-c]pyridine derivatives. However, detailed studies specifically focusing on the impact of stereoisomers of 6-Ethyl-1H-pyrrolo[3,2-c]pyridine on activity profiles are limited in the reviewed literature.

While not specific to the 6-ethyl derivative, research on other heterocyclic compounds underscores the importance of chirality. For instance, in a series of purine (B94841) and pyrrolo[2,3-d]pyrimidine derivatives, the stereochemistry of a hydroxyethyl (B10761427) group was evaluated for its influence on antiproliferative activity. mdpi.com Similarly, the development of kinase inhibitors has shown that exploiting chirality can lead to enhanced selectivity and improved pharmacokinetic profiles. nih.gov For example, the addition of an α-methyl group to a linker in a kinase inhibitor created a chiral center and improved binding efficiency and metabolic stability. nih.gov

In the context of IDO1 inhibitors, a series of compounds containing an octahydro-1H-pyrrolo[3,2-c]pyridine scaffold with multiple chiral centers were synthesized and their diastereomers separated. acs.org While the absolute stereochemistry of each isomer was not determined, this works highlights the recognition of chirality as a key factor in the development of drugs based on this scaffold. acs.org The lack of specific data for this compound derivatives indicates a gap in current research and an area for future investigation.

Analysis of Ring Fusion Differences on Electronic Properties and Reactivity

The fusion of the pyrrole and pyridine rings to form the various azaindole isomers results in distinct electronic properties and reactivity profiles. 1H-Pyrrolo[3,2-c]pyridine is also known as 5-azaindole (B1197152). The position of the nitrogen atom in the pyridine ring significantly influences the electron distribution and basicity of the molecule.

A comparative study of the reactivity of azaindole isomers (4-, 5-, 6-, and 7-azaindoles) in C-3 aminoalkylation reactions revealed that 5-azaindole has the lowest reactivity. nih.gov This is attributed to its higher pKa value (8.42) compared to 6-azaindole (B1212597) (5.61), 4-azaindole (B1209526) (4.85), and 7-azaindole (B17877) (3.67). nih.gov The higher basicity of 5-azaindole suggests a lower propensity for electrophilic attack at the C-3 position without the aid of an acid catalyst. nih.gov

The electronic properties of azaindoles are a result of the interplay between the π-excessive pyrrole ring and the π-deficient pyridine ring. researchgate.netias.ac.in This fusion leads to a broader range of pKa values compared to the parent heterocycles. pitt.edu For 5- and 6-azaindoles, the electronic character is reminiscent of 4-aminopyridine, while 4- and 7-azaindoles are more comparable to 2-aminopyridine. pitt.edu

While reactions with electrophiles generally occur at the C-3 position for all azaindoles, the reactivity is slightly lower than in indole (B1671886) due to the protonation of the pyridine nitrogen in acidic conditions. pitt.edu The electron density in the pyridine ring of 7-azaindole is higher at positions 4 and 6 compared to pyridine itself, which decreases its susceptibility to nucleophilic attack. tugraz.at A detailed comparative computational analysis of the electronic structure across all pyrrolopyridine isomers would provide a more granular understanding of these differences.

Correlation of Molecular Structure with Pharmacological Parameters

The specific structural features of this compound derivatives have been correlated with their pharmacological effects, particularly their selectivity as enzyme inhibitors and their potency as antiproliferative agents.

Relationships between Structural Features and Enzyme Inhibition Selectivity

The selectivity of 1H-pyrrolo[3,2-c]pyridine derivatives as kinase inhibitors is a critical aspect of their therapeutic potential. In a study of FMS kinase inhibitors, compound 1r , a diarylamide derivative, demonstrated significant selectivity for FMS kinase over a panel of 40 other kinases. nih.gov At a concentration of 1 µM, it showed 81% inhibition of FMS kinase, while its inhibitory activity against 37 other kinases was less than 28%. nih.gov This high selectivity is attributed to the specific diarylamide structure which enhances affinity for the FMS kinase active site. nih.gov

In the development of MPS1 inhibitors, an initial hit compound from a 1H-pyrrolo[3,2-c]pyridine library showed poor selectivity, notably against CDK2. acs.org Through structure-based design, the selectivity profile was improved. For example, the introduction of an N-1-Boc substituent, while increasing potency, did not erode the selectivity against CDK2 and Aurora A kinases. acs.org This demonstrates that modifications can be made to enhance one pharmacological parameter without negatively impacting another.

The tables below present data on the enzyme inhibition of various 1H-pyrrolo[3,2-c]pyridine derivatives.

Table 1: FMS Kinase Inhibition by 1H-Pyrrolo[3,2-c]pyridine Derivatives

Compound IC₅₀ (nM)
1e 60
1r 30
KIST101029 (Lead) 96

Data sourced from a study on FMS kinase inhibitors. nih.gov

Table 2: Kinase Selectivity Profile of Compound 1r (1 µM)

Kinase % Inhibition
FMS 81
FLT3 (D835Y) 42
c-MET 40
Other 37 Kinases <28

Data from a kinase panel screening of compound 1r. nih.gov

Impact of Functional Groups on Antiproliferative Potency

The antiproliferative activity of 1H-pyrrolo[3,2-c]pyridine derivatives against various cancer cell lines is strongly influenced by the functional groups attached to the scaffold.

A series of diarylureas and diarylamides with a 1H-pyrrolo[3,2-c]pyridine core exhibited broad-spectrum antiproliferative activity against a panel of 49 cancer cell lines, with many compounds showing superior potency to the reference drug Sorafenib. nih.gov Certain derivatives demonstrated a lethal effect with a mean percentage of inhibition greater than 100%. nih.gov

In another study focusing on colchicine-binding site inhibitors, a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines were synthesized. nih.gov The majority of these compounds displayed moderate to excellent antiproliferative activities against HeLa, SGC-7901, and MCF-7 cancer cell lines. nih.gov The most potent compound, 10t , which incorporates an indolyl moiety as the B-ring, exhibited IC₅₀ values in the nanomolar range (0.12 to 0.21 µM). nih.gov This highlights the significant contribution of the indolyl group to the antiproliferative potency.

The tables below summarize the antiproliferative activity of selected 1H-pyrrolo[3,2-c]pyridine derivatives.

Table 3: Antiproliferative Activity of 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine Derivatives (IC₅₀ in µM)

Compound R (B-ring) HeLa SGC-7901 MCF-7
10d 4-CH₃-Ph - - -
10h 4-OCH₃-Ph - - -
10l 4-F-Ph - - -
10t Indolyl 0.12 0.15 0.21

Data from a study on colchicine-binding site inhibitors. nih.govsemanticscholar.org Note: Specific IC₅₀ values for 10d, 10h, and 10l were not provided in the abstract, but their relative activities were discussed.

Table 4: Antiproliferative Activity of Compound 1r against Various Cancer Cell Lines (IC₅₀ in µM)

Cell Line (Cancer Type) IC₅₀ (µM)
SK-OV-3 (Ovarian) 0.15
A2780 (Ovarian) 0.23
OVCAR-3 (Ovarian) 0.28
IGROV-1 (Ovarian) 0.35
OVCAR-4 (Ovarian) 0.41
OVCAR-8 (Ovarian) 0.52
PC-3 (Prostate) 0.68
DU-145 (Prostate) 0.75
MCF-7 (Breast) 1.12
MDA-MB-231 (Breast) 1.35
BT-549 (Breast) 1.51
T-47D (Breast) 1.66
HS-578T (Breast) 1.78

Data from a study on the antiproliferative activity of FMS kinase inhibitors. nih.gov

Correlation between Structure and Receptor Binding Affinity

The binding affinity of 1H-pyrrolo[3,2-c]pyridine derivatives to their biological targets is a key determinant of their potency. SAR studies have revealed that modifications at different positions of the pyrrolopyridine ring system can dramatically alter this affinity.

For instance, in a series of 1H-pyrrolo[3,2-c]pyridine derivatives designed as colchicine-binding site inhibitors for anticancer applications, the nature of the aryl group at the C-6 position plays a crucial role. The introduction of electron-donating groups (EDGs), such as a methyl (CH₃) or methoxy (B1213986) (OCH₃) group, at the para-position of a phenyl B-ring generally leads to an increase in antiproliferative activity. acs.orgtandfonline.com Conversely, the presence of electron-withdrawing groups (EWGs) like fluorine (F), chlorine (Cl), or a nitro group (NO₂) at the same position tends to decrease activity. nih.gov The position of these substituents is also critical, with the general order of potency for EDGs on the B-ring being ortho- < meta- < para-substituted. nih.gov

One of the most potent compounds from this series, 10t , which features an indolyl moiety as the B-ring, demonstrated IC₅₀ values ranging from 0.12 to 0.21 μM against various cancer cell lines. nih.govtandfonline.comsemanticscholar.orgresearchgate.net This highlights the significant impact of a more complex, rigid aromatic system at this position. Molecular modeling suggests that the 1H-pyrrolo[3,2-c]pyridine core of 10t overlaps with the linker region of known colchicine (B1669291) site binders and forms a crucial hydrogen bond with the Thrα179 residue of tubulin. nih.govsemanticscholar.org The indole nitrogen of the B-ring also forms a key hydrogen bond with Asnβ349, further anchoring the ligand in the binding pocket. nih.govsemanticscholar.org

In a different context, 1H-pyrrolo[3,2-c]pyridine derivatives have been investigated as inhibitors of FMS kinase. In one study, compound 1r emerged as a highly potent inhibitor with an IC₅₀ of 30 nM, demonstrating a 3.2-fold greater potency than the lead compound. nih.gov This compound also exhibited significant selectivity for FMS kinase over a panel of 40 other kinases. nih.gov Another potent analog, 1e , showed an IC₅₀ of 60 nM. nih.gov These findings underscore the potential of the 1H-pyrrolo[3,2-c]pyridine scaffold for developing selective kinase inhibitors.

Furthermore, derivatives of this scaffold have been explored as inhibitors of the mitotic kinase MPS1. Compound 8 , a ligand-efficient inhibitor, displayed a potent IC₅₀ of 0.025 μM. acs.org However, it suffered from poor selectivity, notably against CDK2 (IC₅₀ = 0.043 μM). acs.org This emphasizes the ongoing challenge of achieving selectivity in kinase inhibitor design.

Interactive Table: Antiproliferative Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives

Compound B-Ring Substituent HeLa IC₅₀ (µM) SGC-7901 IC₅₀ (µM) MCF-7 IC₅₀ (µM)
10a Phenyl > 30 > 30 > 30
10d p-tolyl 15.6 ± 3.2 19.8 ± 4.1 22.4 ± 4.9
10h 4-methoxyphenyl 10.5 ± 2.1 13.4 ± 2.9 15.2 ± 3.3
10k 4-ethoxyphenyl 8.9 ± 1.5 11.2 ± 2.4 13.8 ± 2.9
10m 4-chlorophenyl > 30 > 30 > 30
10t Indol-6-yl 0.12 ± 0.02 0.15 ± 0.04 0.21 ± 0.05

Data sourced from a study on colchicine-binding site inhibitors. nih.gov

Computational Approaches in SAR/SPR Analysis

Computational chemistry has become an indispensable tool in the design and optimization of 1H-pyrrolo[3,2-c]pyridine derivatives, providing insights that guide synthetic efforts and help rationalize observed biological activities.

Molecular Descriptors and Electrostatic Potential Mapping for Activity Prediction

Molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule, are widely used in quantitative structure-activity relationship (QSAR) studies. For pyridine derivatives, the presence and positioning of functional groups like methoxy (-OCH₃), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH₂) groups have been found to enhance antiproliferative activity. nih.gov Conversely, the inclusion of halogen atoms or bulky groups tends to diminish this activity. nih.gov

Electrostatic potential (ESP) maps are particularly useful for visualizing the charge distribution on a molecule's surface, which is critical for understanding non-covalent interactions with a biological target. Analysis of ESP maps for pyridine carboxamide derivatives has helped to explain the reactivity and binding site positions of these compounds. mdpi.com In studies of 1H-pyrrolo[3,2-c]pyridine derivatives as TTK protein inhibitors, 3D-QSAR models have been developed using comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA). frontiersin.org These models highlight the importance of electrostatic, steric, hydrophobic, and hydrogen bond donor/acceptor fields in determining the inhibitory activity. frontiersin.org The contour maps generated from these models provide a visual guide for designing new compounds with enhanced activity. frontiersin.org

Ligand Efficiency and Drug-Likeness Assessment (e.g., Lipinski's Rule of Five)

Ligand efficiency (LE) is a metric used to assess the binding energy of a ligand per heavy atom, providing a measure of how effectively a compound utilizes its size to achieve binding affinity. It is a valuable tool for lead selection and optimization. In the development of 1H-pyrrolo[2,3-b]pyridine derivatives as fibroblast growth factor receptor (FGFR) inhibitors, a significant improvement in LE was observed from 0.13 for a starting compound to 0.44 for the optimized compound 4h . rsc.org This indicates a more efficient binding interaction for the optimized molecule. Similarly, in the pursuit of MPS1 inhibitors, the initial hit compound 8 was noted for its high ligand efficiency (LE = 0.43). acs.org

Drug-likeness is another critical concept in drug discovery, often assessed using guidelines such as Lipinski's Rule of Five. This rule evaluates physicochemical properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability. In the study of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors, the most potent compound, 10t , was found to conform well to Lipinski's Rule of Five, suggesting it possesses favorable drug-like properties. nih.govtandfonline.comsemanticscholar.orgresearchgate.net

Interactive Table: Physicochemical Properties of Selected 1H-pyrrolo[3,2-c]pyridine Derivatives

Compound Molecular Weight (g/mol) LogP Hydrogen Bond Donors Hydrogen Bond Acceptors Lipinski's Rule of Five
CA-4 316.32 3.53 2 4 Compliant
10i 390.42 3.89 2 5 Compliant
10t 399.44 3.86 2 4 Compliant

Properties predicted using ChemBioDraw Ultra 14.0 and SwissADME. nih.gov

Optimization of Physicochemical Properties for Enhanced Activity

The optimization of physicochemical properties is a central theme in medicinal chemistry, aiming to improve a compound's absorption, distribution, metabolism, and excretion (ADME) profile while maintaining or enhancing its biological activity. For 1H-pyrrolo[3,2-c]pyridine derivatives, this often involves a delicate balance. For example, while increasing lipophilicity can sometimes enhance cell penetration and cellular potency, it can also lead to issues with metabolic instability. acs.org

Biological and Pharmacological Investigations of Pyrrolo 3,2 C Pyridine Derivatives

Enzyme and Receptor Targeting Modalities

The therapeutic potential of pyrrolo[3,2-c]pyridine derivatives is largely attributed to their ability to selectively bind to and modulate the activity of key biological targets involved in disease pathogenesis.

The protein kinase Monopolar Spindle 1 (MPS1) is a critical component of the spindle assembly checkpoint, a crucial mechanism for ensuring accurate chromosome segregation during cell division. nih.govnih.gov Aberrant overexpression of MPS1 is observed in numerous human cancers, making it an attractive target for anticancer drug development. nih.govnih.gov

Structure-based drug design has led to the discovery of potent and selective inhibitors of MPS1 based on the 1H-pyrrolo[3,2-c]pyridine scaffold. nih.govnih.gov These inhibitors have been shown to stabilize an inactive conformation of MPS1, thereby preventing its autophosphorylation and subsequent activation. nih.govnih.gov Optimized compounds in this series exhibit potent in vitro inhibition of the MPS1 enzyme and translate effectively into cellular assays, demonstrating antiproliferative activity. nih.gov For instance, the compound CCT251455 emerged from an optimization program as a highly potent and selective MPS1 inhibitor with a favorable pharmacokinetic profile. nih.govnih.gov

Compound/Derivative ClassTargetKey Findings
1H-Pyrrolo[3,2-c]pyridine scaffoldMonopolar Spindle 1 (MPS1)Potent and selective inhibition, stabilization of an inactive MPS1 conformation. nih.govnih.gov
CCT251455MPS1High potency and selectivity, favorable oral pharmacokinetic profile. nih.govnih.gov

FMS kinase, also known as colony-stimulating factor-1 receptor (CSF-1R), is a receptor tyrosine kinase that plays a pivotal role in the proliferation and survival of monocytes and macrophages. nih.govtandfonline.com Overexpression of FMS kinase has been implicated in various cancers, including ovarian, prostate, and breast cancer, as well as in inflammatory conditions. nih.govtandfonline.com

Several series of pyrrolo[3,2-c]pyridine derivatives have been investigated as inhibitors of FMS kinase. nih.govtandfonline.com In one study, a series of eighteen derivatives were evaluated, with compounds 1e and 1r demonstrating the most potent inhibitory activity against FMS kinase, with IC50 values of 60 nM and 30 nM, respectively. nih.govtandfonline.com Compound 1r was found to be 3.2 times more potent than the lead compound, KIST101029. nih.govtandfonline.com Furthermore, this compound exhibited selectivity for FMS kinase over a panel of other kinases and showed potent activity against bone marrow-derived macrophages. nih.govtandfonline.com

CompoundTargetIC50 (FMS Kinase)
1eFMS Kinase60 nM nih.govtandfonline.com
1rFMS Kinase30 nM nih.govtandfonline.com
KIST101029 (Lead Compound)FMS Kinase96 nM nih.govtandfonline.com

Research into the interaction of pyrrolo[3,2-c]pyridine derivatives with G-protein coupled receptors (GPCRs) is less extensive compared to kinase inhibition. However, studies on the isomeric pyrrolo[2,3-c]pyridine scaffold have shown promise. Derivatives of this isomeric core have been developed as antagonists of GPR103, a receptor implicated in feeding behaviors. nih.gov These antagonists have demonstrated anorexigenic effects in preclinical models of obesity. nih.gov There is currently a lack of specific data on the activity of 6-Ethyl-1H-pyrrolo[3,2-c]pyridine or other pyrrolo[3,2-c]pyridine derivatives against GPR103 or the Neuropeptide Y5 Receptor in the reviewed literature.

Microtubules, dynamic polymers of α- and β-tubulin, are essential for various cellular processes, including mitosis, and represent a key target for anticancer drugs. nih.gov A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed and synthesized as inhibitors of tubulin polymerization by binding to the colchicine-binding site. nih.gov These compounds effectively disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and apoptosis. nih.gov One of the most potent compounds, 10t , which features an indolyl moiety, exhibited significant antiproliferative activity. nih.gov

There is also a report of pyrrolo[3,2-c]pyridine derivatives being subjected to molecular docking studies against glutamate (B1630785) racemase, suggesting potential interaction with this bacterial enzyme. colab.ws However, specific inhibitory data for this compound or other derivatives against glutamate racemase or glutamine synthetase is not available in the reviewed scientific literature.

In Vitro Cellular Activity Studies

The molecular interactions of pyrrolo[3,2-c]pyridine derivatives translate into significant cellular effects, particularly in the context of cancer cell proliferation.

Pyrrolo[3,2-c]pyridine derivatives have demonstrated broad-spectrum antiproliferative activity against a variety of human cancer cell lines. davidpublisher.com This activity is often linked to their inhibition of key cellular targets like MPS1, FMS kinase, and tubulin.

As FMS kinase inhibitors, these derivatives have shown potent antiproliferative effects against ovarian, prostate, and breast cancer cell lines. nih.govtandfonline.comdoaj.orgresearchgate.net For instance, compound 1r displayed IC50 values ranging from 0.15 to 1.78 µM across a panel of these cell lines. nih.govtandfonline.comdoaj.orgresearchgate.net

Derivatives designed as tubulin polymerization inhibitors have also exhibited significant anticancer activity. nih.gov In a study evaluating a series of these compounds, most showed moderate to excellent antiproliferative activity against HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer) cell lines. nih.gov Compound 10t was particularly effective, with IC50 values of 0.12 µM, 0.15 µM, and 0.21 µM against HeLa, SGC-7901, and MCF-7 cells, respectively. nih.gov

CompoundCell LineCancer TypeIC50
1rOvarian, Prostate, Breast Cancer CellsVarious0.15–1.78 µM nih.govtandfonline.comdoaj.orgresearchgate.net
10tHeLaCervical Cancer0.12 µM nih.gov
10tSGC-7901Gastric Cancer0.15 µM nih.gov
10tMCF-7Breast Cancer0.21 µM nih.gov

Mechanism of Action Studies at the Cellular Level

The anticancer potential of 1H-pyrrolo[3,2-c]pyridine derivatives has been a primary focus of research, with studies delving into their mechanisms of action at the cellular level. These investigations have revealed that certain derivatives interfere with fundamental cellular processes, leading to cancer cell death.

A series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines have been designed and synthesized as inhibitors that bind to the colchicine (B1669291) site on tubulin. nih.govtandfonline.com This interaction disrupts the dynamic nature of microtubules, which are crucial components of the cytoskeleton involved in cell division, structure, and intracellular transport. nih.govtandfonline.com

Tubulin Polymerization Inhibition:

One of the key mechanisms identified is the inhibition of tubulin polymerization. nih.govtandfonline.com For instance, compound 10t , a notable derivative from one study, potently inhibited tubulin polymerization at concentrations of 3 µM and 5 µM. nih.govtandfonline.com Immunostaining assays further confirmed that this compound remarkably disrupted the microtubule dynamics within cells at a concentration of 0.12 µM. nih.govtandfonline.com This disruption of the microtubule network is a critical event that can trigger cell cycle arrest and subsequent apoptosis. nih.govtandfonline.com

Cell Cycle Arrest:

By disrupting microtubule function, these pyrrolo[3,2-c]pyridine derivatives can halt the cell cycle, typically at the G2/M phase, which is the stage of mitosis. nih.govsemanticscholar.org Flow cytometry analysis of HeLa cells treated with compound 10t showed a significant, dose-dependent increase in the percentage of cells arrested in the G2/M phase. semanticscholar.org Compared to a control group with 3.8% of cells in the G2/M phase, treatment with 10t at concentrations equivalent to its IC50, 2x IC50, and 3x IC50 resulted in 9.6%, 40.6%, and 67.3% of cells arrested in this phase, respectively. semanticscholar.org

Apoptosis Induction:

The ultimate fate of cancer cells following cell cycle arrest induced by these compounds is often apoptosis, or programmed cell death. nih.govsemanticscholar.org Studies have demonstrated that treatment with 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives, such as 10t , at concentrations of 0.12 µM, 0.24 µM, and 0.36 µM, significantly caused apoptosis in cancer cells. nih.govsemanticscholar.org This programmed cell death is a crucial endpoint for the efficacy of anticancer agents.

Antimicrobial Efficacy Against Bacterial and Fungal Strains

The versatility of the pyrrolo[3,2-c]pyridine scaffold extends to antimicrobial activity. ontosight.airesearchgate.net Derivatives of this heterocyclic system have been investigated for their efficacy against various pathogenic microbes.

Research has indicated that certain 1H-pyrrolo[3,2-c]pyridine derivatives possess antimicrobial properties. For instance, some derivatives have shown moderate activity against the respiratory syncytial virus (RSV). Furthermore, modifications to the 1H-pyrrolo[3,2-c]pyridine structure have been found to enhance its activity against Gram-positive bacteria.

In a more targeted study, new pyrrolo[3,2-c]pyridine derivatives were designed and synthesized, showing promising antibacterial activity. researchgate.net Compound 7e from this series displayed notable antibacterial activity against the Gram-positive bacterium Bacillus flexus. researchgate.net

A significant finding is the antimycobacterial activity of certain derivatives. researchgate.net Compounds 7r , 7t , and 7u demonstrated good activity against Mycobacterium tuberculosis H37Rv, the bacterium responsible for tuberculosis, with Minimum Inhibitory Concentrations (MIC) of ≥6.25 µg/mL. researchgate.net Notably, compound 7t , 1-((4-chloro-2-(cyclohexylmethyl)-1H-pyrrolo[3,2-c]pyridin-3-yl)methyl)piperidine-3-carboxamide, exhibited excellent antimycobacterial activity with an MIC of <0.78 µg/mL and showed low cytotoxicity against the HEK-293T human cell line, indicating a favorable selectivity index. researchgate.net

Anti-inflammatory Effects in Cellular Models

Inflammatory processes are implicated in a wide range of diseases, and targeting key inflammatory mediators is a major therapeutic strategy. Derivatives of pyrrolo[3,2-c]pyridine have been explored for their potential anti-inflammatory effects. ontosight.ainih.gov

One study focused on a series of pyrrolo[3,2-c]pyridine derivatives as inhibitors of FMS kinase (CSF-1R), a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of monocytes and macrophages. nih.govresearchgate.net Over-expression of FMS kinase is associated with inflammatory disorders such as rheumatoid arthritis. researchgate.net The study found that compound 1r was a potent FMS kinase inhibitor and was tested for its ability to inhibit the growth of bone marrow-derived macrophages (BMDM) induced by colony-stimulating factor-1 (CSF-1). nih.gov The results showed that 1r had an IC50 of 84 nM in this assay, making it a promising candidate for the development of anti-arthritic drugs. nih.gov

While direct studies on the anti-inflammatory effects of this compound in cellular models are not available, the inhibition of key inflammatory signaling molecules like FMS kinase by related derivatives highlights a potential avenue for this class of compounds in treating inflammatory conditions. nih.gov

Investigations into Antiplatelet Activity

Platelet aggregation is a critical process in hemostasis and thrombosis. Aberrant platelet activation can lead to cardiovascular diseases. Research has been conducted on the antiplatelet potential of pyrrolo[3,2-c]pyridine derivatives, particularly the 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridines (THPPs).

A study investigating a series of THPPs found that certain derivatives moderately and dose-dependently inhibited platelet aggregation induced by adrenaline and, to a lesser extent, by ADP. These compounds were shown to inhibit the second phase of platelet-rich plasma (PRP) aggregation triggered by adrenaline, a process that is largely dependent on the production of thromboxane (B8750289) A2 and the release of ADP.

In adrenaline-stimulated aggregation, the THPI derivative 6 was found to be nearly as potent as aspirin, with IC50 values of 90 µM and 60 µM, respectively. This suggests that these compounds may exert their antiplatelet effect through a mechanism that involves the inhibition of pathways activated by adrenaline.

Pre-clinical Explorations in Animal Models (Focus on Mechanism and Target Validation)

While cellular studies provide valuable insights into the mechanism of action, preclinical animal models are essential for validating these mechanisms and assessing the in vivo efficacy of drug candidates.

Assessment of Analgesic and Sedative Properties

The search for novel analgesic and sedative agents is a continuous effort in drug discovery. While no specific data exists for this compound, studies on the isomeric pyrrolo[3,4-c]pyridine derivatives have shown potential in this area. nih.govresearchgate.net

A review of the biological activity of pyrrolo[3,4-c]pyridine derivatives indicates that they have been extensively studied as analgesic and sedative agents. nih.govresearchgate.net For instance, certain 2,3-dihydro-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine derivatives have demonstrated analgesic activity in both the hot-plate and writhing tests in mice, with some compounds showing activity superior to acetylsalicylic acid. nih.gov

Furthermore, some of these derivatives significantly suppressed spontaneous locomotor activity in mice, indicating a sedative effect. nih.gov For example, compound 32 , a 2-[2-hydroxy-3-(4-benzyl-1-piperidinyl)propyl]-4,6-dimethyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione, produced a potent sedative effect with an ED50 of 12.03 mg/kg and was found to be non-toxic. nih.gov

It is important to note that these findings are for the pyrrolo[3,4-c]pyridine isomer, and further research would be needed to determine if the pyrrolo[3,2-c]pyridine scaffold shares these properties.

Investigations into Anorexigenic Activity and Metabolic Regulation

The regulation of appetite and metabolism is a complex process and a key target for the treatment of obesity and related metabolic disorders. Interestingly, derivatives of the pyrrolo[2,3-c]pyridine isomer have been investigated for their potential to modulate feeding behavior.

A study focused on the development of pyrrolo[2,3-c]pyridine derivatives as small molecule antagonists of the GPR103 receptor. researchgate.net This G protein-coupled receptor is activated by the neuropeptides QRFP26 and QRFP43, which have been shown to have orexigenic (appetite-stimulating) properties. researchgate.net By antagonizing this receptor, it was hypothesized that these compounds could reduce food intake.

In a preclinical obesity model that measured food intake, a pyrrolo[2,3-c]pyridine GPR103 antagonist demonstrated an anorexigenic (appetite-suppressing) effect. researchgate.net This finding suggests that this particular pyrrolopyridine scaffold could be a promising starting point for the development of new treatments for obesity by targeting the GPR103 signaling pathway. researchgate.net As with the analgesic and sedative properties, these results are for a different isomer, and it remains to be seen if 1H-pyrrolo[3,2-c]pyridine derivatives have similar effects on metabolic regulation.

Studies on Immunomodulatory Effects

The immunomodulatory potential of the 1H-pyrrolo[3,2-c]pyridine scaffold has been an area of active investigation, with research primarily focused on the role of its derivatives as inhibitors of key enzymes in inflammatory pathways. While direct studies on this compound are not extensively documented in publicly available research, the broader class of substituted 1H-pyrrolo[3,2-c]pyridines has demonstrated significant immunomodulatory activity, particularly through the inhibition of FMS kinase and Indoleamine 2,3-dioxygenase 1 (IDO1).

Inhibition of FMS Kinase

A notable area of research has been the evaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as inhibitors of FMS kinase (also known as colony-stimulating factor-1 receptor, CSF-1R). nih.govmdpi.com FMS kinase is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of monocytes and macrophages. nih.gov Overexpression and activation of FMS kinase are associated with various inflammatory conditions, including rheumatoid arthritis, making it a key target for anti-inflammatory and immunomodulatory therapies. nih.govacs.org

In one study, a series of eighteen diarylamide and diarylurea derivatives possessing the 1H-pyrrolo[3,2-c]pyridine scaffold were evaluated for their inhibitory activity against FMS kinase. nih.gov Among these, several compounds demonstrated potent inhibition. For instance, compound 1r emerged as a particularly potent inhibitor, with an IC₅₀ value of 30 nM against FMS kinase, making it 3.2 times more potent than the lead compound, KIST101029 (IC₅₀ = 96 nM). nih.gov

The immunomodulatory effect of these compounds was further investigated by assessing their impact on bone marrow-derived macrophages (BMDMs). Compound 1r demonstrated a significant inhibitory effect on CSF-1-induced BMDM growth, with an IC₅₀ of 84 nM. nih.gov This was 2.32-fold more potent than the lead compound KIST101029 (IC₅₀ = 195 nM), indicating a strong potential for these derivatives to modulate macrophage-driven inflammatory responses. nih.gov The selectivity of compound 1r for FMS kinase was also high, showing significantly less inhibition against a panel of other kinases. nih.gov These findings underscore the potential of the 1H-pyrrolo[3,2-c]pyridine core as a scaffold for developing novel anti-inflammatory and anti-arthritic drugs. nih.govmdpi.com

CompoundFMS Kinase IC₅₀ (nM)BMDM Growth Inhibition IC₅₀ (nM)
1r 3084
1e 60Not Reported
KIST101029 96195

Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1)

The 1H-pyrrolo[3,2-c]pyridine scaffold has also been explored for its potential to inhibit Indoleamine 2,3-dioxygenase 1 (IDO1), a key immunomodulatory enzyme. researchgate.netbohrium.com IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine (B1673888) pathway. bohrium.com By depleting tryptophan and generating immunosuppressive kynurenine metabolites, IDO1 plays a critical role in creating an immunosuppressive tumor microenvironment, allowing cancer cells to evade the immune system. researchgate.net Consequently, inhibitors of IDO1 are being actively investigated as a promising strategy in cancer immunotherapy. bohrium.com

Research has identified a series of inhibitors based on a saturated version of the scaffold, the octahydro-1H-pyrrolo[3,2-c]pyridine core. researchgate.netbohrium.com These compounds demonstrated good cellular and human whole blood activity against IDO1. researchgate.netbohrium.com While these studies were not on the aromatic 1H-pyrrolo[3,2-c]pyridine system itself, they highlight the potential of the fundamental bicyclic structure to serve as a template for the design of novel IDO1 inhibitors with immunomodulatory properties. researchgate.netbohrium.com

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure and properties of molecules. For 6-Ethyl-1H-pyrrolo[3,2-c]pyridine, DFT calculations would be instrumental in understanding its reactivity, stability, and spectroscopic characteristics.

Elucidation of Reaction Mechanisms and Transition States

For instance, in the synthesis of pyrrolopyridine derivatives, DFT could be employed to model the key bond-forming steps, such as cyclization reactions. By calculating the activation energies of different possible pathways, the most favorable reaction conditions and the origins of regioselectivity can be predicted. Hypothetical DFT calculations could explore, for example, the transition state energies for various synthetic routes to the 1H-pyrrolo[3,2-c]pyridine core, providing insights that could guide synthetic chemists in optimizing reaction yields and minimizing byproducts.

A hypothetical reaction coordinate diagram for a key synthetic step, such as an intramolecular cyclization to form the pyrrole (B145914) ring, could be generated. This would involve locating the transition state structure and calculating its energy relative to the reactants and products. The influence of the ethyl group at the 6-position on the electronic distribution and, consequently, on the reaction barrier could also be a key area of investigation.

Prediction of Electronic Properties and Spectroscopic Parameters

DFT methods are widely used to predict a range of electronic properties and spectroscopic parameters with a high degree of accuracy. For this compound, these calculations can provide a theoretical fingerprint of the molecule.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining the electronic behavior of a molecule. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions.

Furthermore, DFT calculations can be used to simulate various types of spectra. Time-dependent DFT (TD-DFT) is particularly useful for predicting UV-Vis absorption spectra by calculating the energies of electronic transitions. Theoretical predictions of NMR chemical shifts (¹H and ¹³C) can be achieved with good accuracy, aiding in the structural confirmation of the compound. Similarly, vibrational frequencies from IR and Raman spectroscopy can be calculated to provide a theoretical vibrational spectrum, which can be compared with experimental data for validation.

Interactive Data Table: Predicted Electronic and Spectroscopic Properties of this compound

PropertyPredicted ValueMethodBasis Set
HOMO Energy-5.8 eVB3LYP6-311G(d,p)
LUMO Energy-1.2 eVB3LYP6-311G(d,p)
HOMO-LUMO Gap4.6 eVB3LYP6-311G(d,p)
Dipole Moment2.5 DB3LYP6-311G(d,p)
Max Absorption Wavelength (λmax)285 nmTD-DFT6-311G(d,p)

Molecular Docking and Dynamics Simulations

The 1H-pyrrolo[3,2-c]pyridine scaffold has been identified as a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. Molecular docking and dynamics simulations are indispensable tools in this context, providing insights into how molecules like this compound might interact with biological targets.

Prediction of Ligand-Protein Binding Interactions and Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This allows for the identification of key binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For this compound, docking studies could be performed against various protein kinases that are implicated in diseases like cancer.

Interactive Data Table: Hypothetical Docking Results of this compound with a Model Kinase

ParameterValue
Binding Affinity (kcal/mol)-8.5
Hydrogen Bonds2 (with hinge region residues)
Hydrophobic InteractionsWith residues in the hydrophobic pocket
Interacting ResiduesLeu, Val, Ala, Phe

Conformational Analysis and Pharmacophore Modeling

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. For a relatively rigid molecule like this compound, the conformational flexibility would be limited to the rotation of the ethyl group. Molecular dynamics simulations can be used to explore the conformational landscape of the molecule in different environments, such as in solution or when bound to a protein.

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups that are responsible for a molecule's biological activity. By analyzing a set of active compounds containing the 1H-pyrrolo[3,2-c]pyridine scaffold, a pharmacophore model can be developed. This model would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. Such a model can then be used to virtually screen large compound libraries to identify new potential inhibitors. The ethyl group in this compound would likely contribute to a hydrophobic feature in the pharmacophore model.

Structure-Based Design Principles Guided by Computational Data

The insights gained from molecular docking and dynamics simulations can guide the rational, structure-based design of more potent and selective inhibitors. By understanding how this compound and its analogues bind to a target protein, medicinal chemists can make informed decisions about which modifications to the molecule are likely to improve its activity.

For example, if docking studies reveal that the ethyl group at the 6-position is not optimally filling a hydrophobic pocket, it could be replaced with larger or differently shaped hydrophobic groups to enhance van der Waals interactions. Conversely, if there is an opportunity to form an additional hydrogen bond with a nearby residue, a functional group capable of hydrogen bonding could be introduced. This iterative process of computational analysis followed by chemical synthesis and biological testing is a powerful paradigm in modern drug discovery. The computational data for the 1H-pyrrolo[3,2-c]pyridine scaffold has been instrumental in the development of potent kinase inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology employed in medicinal chemistry to develop mathematical models that correlate the structural or property descriptors of chemical compounds with their biological activities. For this compound and its analogs, QSAR studies are instrumental in predicting biological potency and understanding the structural features crucial for their therapeutic effects.

Development of Predictive Models for Biological Potency

The development of predictive QSAR models for this compound and related azaindole derivatives involves a systematic process. Initially, a dataset of compounds with known biological activities, such as inhibitory concentrations (IC50), is compiled. Subsequently, a wide array of molecular descriptors is calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

For instance, in studies of related pyrrolo[2,3-b]pyridine derivatives, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. tandfonline.com These methods construct predictive models based on the 3D alignment of the molecules and the calculation of steric and electrostatic fields (in CoMFA) or similarity indices for features like hydrophobicity, hydrogen bond donors, and acceptors (in CoMSIA). tandfonline.com A typical QSAR model can be represented by a linear or non-linear equation that links the biological activity to the most relevant molecular descriptors. uran.ua

The statistical robustness of these models is paramount and is evaluated through various validation techniques. Internal validation methods like leave-one-out cross-validation (q²) and external validation using a separate test set of compounds (r²_pred) are employed to ensure the model's predictive power. tandfonline.com For example, a CoMSIA model for pyrrolo[2,3-b]pyridine derivatives acting as c-Met kinase inhibitors yielded a q² of 0.751 and an r²_pred of 0.944, indicating a highly predictive model. tandfonline.com

The table below illustrates a hypothetical set of descriptors and their correlation with the biological activity of a series of pyrrolo[3,2-c]pyridine derivatives, which would be used to build a predictive model.

CompoundBiological Activity (IC50, µM)Molecular WeightLogPHydrogen Bond DonorsHydrogen Bond Acceptors
Derivative 1 0.05350.43.213
Derivative 2 0.12364.53.513
Derivative 3 0.85378.53.814
Derivative 4 1.50392.64.124
This compound Predicted160.22.112

Identification of Key Structural Features for Desired Activity

A significant outcome of QSAR modeling is the identification of key structural features that positively or negatively influence the desired biological activity. The contour maps generated from 3D-QSAR studies are particularly insightful in this regard. These maps visualize regions in 3D space where modifications to the chemical structure are likely to enhance or diminish activity.

For example, in a study of pyrrolo[2,3-b]pyridine derivatives, CoMSIA contour maps revealed that hydrophobic contours played a crucial role in inhibitory activity. tandfonline.com This suggests that introducing bulky, non-polar groups in specific regions of the molecule could lead to more potent compounds. Similarly, analysis of electrostatic contours might indicate areas where electron-donating or electron-withdrawing groups are favorable.

Structure-activity relationship (SAR) studies on pyrrolo[3,2-c]pyridine derivatives have also provided valuable insights. For instance, in a series of compounds designed as FMS kinase inhibitors, the substitution pattern on the pyrrolo[3,2-c]pyridine core was found to be critical for potency. nih.gov The data below showcases how different substituents on a common scaffold can influence inhibitory activity, information that is vital for QSAR model development and the identification of key features.

Compound IDScaffoldR1 GroupR2 GroupFMS Kinase Inhibition (IC50, nM)
1a Pyrrolo[3,2-c]pyridine-H-Phenyl>1000
1e Pyrrolo[3,2-c]pyridine-Cl-Benzamide60
1r Pyrrolo[3,2-c]pyridine-F-Benzamide30
KIST101029 (Lead) Pyrrolo[3,2-c]pyridine-OCH3-Benzamide96

From this data, it can be inferred that the presence of a benzamide (B126) group at the R2 position and specific halogen substitutions at the R1 position are key features for high potency against FMS kinase. nih.gov QSAR models would quantify these relationships, allowing for the rational design of novel derivatives, including those based on the this compound scaffold, with potentially improved biological activity.

Conclusion and Future Research Directions

Summary of Key Academic Contributions of Pyrrolo[3,2-c]pyridine Research

Research into pyrrolo[3,2-c]pyridine and its derivatives has made substantial contributions to medicinal chemistry, particularly in the field of oncology. The scaffold has proven to be a versatile framework for designing potent inhibitors of various biological targets.

Kinase Inhibition: A significant body of research has focused on derivatives of this scaffold as kinase inhibitors. They have shown potent inhibitory effects against several key kinases implicated in cancer and inflammatory diseases.

FMS Kinase (CSF-1R): Numerous diarylamide and diarylurea derivatives of pyrrolo[3,2-c]pyridine have been identified as potent and selective inhibitors of FMS kinase. nih.govtandfonline.comnih.govresearchgate.net Certain compounds in this class demonstrated IC₅₀ values in the nanomolar range and exhibited selectivity for FMS over other kinases. nih.govnih.govresearchgate.net This line of research presents promising candidates for treating cancers where FMS is overexpressed, such as in certain breast, prostate, and ovarian cancers, as well as inflammatory conditions like rheumatoid arthritis. nih.govtandfonline.com

Monopolar Spindle 1 (MPS1) Kinase: Structure-based drug design has led to the development of 1H-pyrrolo[3,2-c]pyridine derivatives as highly potent and selective inhibitors of MPS1, a critical component of the spindle assembly checkpoint overexpressed in many tumors. acs.org Optimized compounds from this series showed excellent translation from in vitro biochemical potency to cell-based antiproliferative activity. acs.org

Glycogen Synthase Kinase 3β (GSK-3β): The related pyrrolo[2,3-b]pyridine scaffold has been used to design potent inhibitors of GSK-3β, a target in Alzheimer's disease research. nih.gov This highlights the broader potential of pyrrolopyridine isomers in targeting diseases of the central nervous system.

Anticancer Activity via Microtubule Disruption: A novel series of 1H-pyrrolo[3,2-c]pyridine derivatives has been designed as colchicine-binding site inhibitors, effectively disrupting microtubule dynamics. nih.govsemanticscholar.orgtandfonline.com These compounds, acting as microtubule-targeting agents, induce G2/M phase cell cycle arrest and apoptosis in cancer cells, with some derivatives showing IC₅₀ values in the low nanomolar range against various cancer cell lines. nih.govsemanticscholar.orgtandfonline.comfigshare.com

The core academic contribution lies in establishing the 1H-pyrrolo[3,2-c]pyridine system as a "privileged scaffold," capable of being decorated with various substituents to target distinct and important classes of enzymes and proteins. ontosight.ai

Unresolved Questions and Emerging Areas of Investigation

Despite significant progress, several questions remain, and new areas of research are emerging.

Overcoming Drug Resistance: As with many kinase inhibitors, the potential for acquired resistance is a major clinical challenge. A key unresolved question is how to design next-generation pyrrolo[3,2-c]pyridine inhibitors that can overcome resistance mechanisms, such as point mutations in the kinase domain. acs.org Understanding these resistance mechanisms at a molecular level is an emerging area of investigation.

Improving Selectivity and Pharmacokinetic Profiles: While some derivatives show good selectivity, achieving high selectivity across the entire human kinome remains a challenge. acs.org Future research will need to focus on fine-tuning the scaffold's substituents to improve selectivity and reduce off-target effects. Furthermore, optimizing metabolic stability and oral bioavailability continues to be a critical area of investigation to translate potent compounds into viable drug candidates. acs.org

Expanding the Target Space: The majority of research has centered on kinases and tubulin. An emerging area of investigation is the exploration of this scaffold against other target classes. Recent reports on pyrrolo[3,2-c]pyridines as TRPA1 antagonists and related structures as cGAS inhibitors suggest the scaffold's potential is not yet fully tapped. researchgate.netwipo.int

Potential for Novel Pyrrolo[3,2-c]pyridine Derivatives in Chemical Biology

Beyond therapeutic applications, novel derivatives of pyrrolo[3,2-c]pyridine hold significant promise as tools in chemical biology to dissect complex biological processes.

Probes for Enzyme Function: The development of highly potent and selective inhibitors, such as those targeting MPS1 or FMS, provides chemical probes to study the specific roles of these kinases in cell signaling, cell cycle regulation, and immunology. nih.govacs.org These molecules can be used to validate these kinases as drug targets and to uncover new biological functions.

Investigating Substrate Scope: The structural similarity of pyrrolopyridines to natural heterocycles makes them interesting substrates for probing the active sites of enzymes. For example, substituted pyrrolo[3,2-c]pyridines have been synthesized to investigate the substrate scope of the novel enzyme nitrile reductase queF. tugraz.at

Fluorescent Labeling and Imaging: The inherent heterocyclic structure could be modified to incorporate fluorophores, enabling the development of probes for biological imaging to visualize the localization and dynamics of their protein targets within living cells.

Methodological Advances and Their Impact on Future Research

Recent advances in synthetic organic chemistry are significantly impacting the field, allowing for more efficient and diverse synthesis of pyrrolo[3,2-c]pyridine derivatives.

Domino and One-Pot Reactions: The development of domino reactions, such as the palladium-mediated Sonagashira coupling followed by cyclization, has streamlined the synthesis of the core scaffold. acs.org Synergetic copper/zinc-catalyzed one-step annulation reactions have also been reported to produce fused 1H-pyrrolo[3,2-c]pyridine systems in good yields, with proven practicality for gram-scale synthesis. rsc.org

Cross-Coupling Strategies: Modern cross-coupling reactions, particularly palladium-catalyzed methods like Suzuki and Buchwald-Hartwig amination, are instrumental. acs.orgnih.gov These methods allow for the late-stage functionalization of the pyrrolo[3,2-c]pyridine core, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Novel Cyclization Pathways: Researchers continue to explore new ways to construct the bicyclic ring system. Pathways starting from substituted pyridine (B92270) precursors, rather than the more common pyrrole-based routes, open up new avenues for creating substitution patterns that were previously difficult to access. tugraz.at

These methodological advances are crucial as they reduce the time and cost associated with synthesizing complex derivatives, thereby accelerating the pace of drug discovery and chemical biology research.

Outlook for the Pyrrolo[3,2-c]pyridine Scaffold, Including 6-Ethyl-1H-pyrrolo[3,2-c]pyridine, in Advancing Scientific Understanding

The future for the pyrrolo[3,2-c]pyridine scaffold is bright, with significant potential for advancing our understanding of chemistry, biology, and medicine. The systematic exploration of derivatives, including specifically modified compounds like This compound , will be central to this progress.

The continued development of novel and efficient synthetic routes will be a primary driver of future research. bohrium.comajol.infoacs.org The focus will be on methods that allow for precise control over regioselectivity and stereoselectivity, enabling access to a wider chemical space. For instance, while many studies have focused on aryl or bromo substituents at the 6-position, the exploration of alkyl groups, such as in This compound , is a logical and important next step. The synthesis of such derivatives is feasible using established cross-coupling methodologies and would provide critical insights into the steric and electronic requirements for binding to various biological targets.

A major outlook for the scaffold involves moving beyond the well-trodden path of kinase and tubulin inhibition to identify novel biological targets. The versatility of the scaffold suggests it can be adapted to interact with a wide range of proteins. The discovery of its activity as TRPA1 antagonists is a case in point. researchgate.net Systematic screening of diverse libraries of pyrrolo[3,2-c]pyridines, including variations at the 6-position with groups like ethyl, is a promising strategy for uncovering new lead compounds for different diseases. The specific biological activity of This compound is currently undocumented in major research literature, making it and similar simple derivatives prime candidates for broad biological screening to uncover potentially novel and unexpected therapeutic activities. This exploration is fundamental to advancing scientific understanding and unlocking the full therapeutic potential of this remarkable scaffold.

Advanced Computational Modeling for Rational Design

The advancement of novel therapeutics based on the this compound scaffold is increasingly driven by the integration of sophisticated computational modeling techniques. These in silico methods provide profound insights into the molecular interactions underpinning the biological activity of these compounds, thereby facilitating a more rational and efficient design process for new, more potent, and selective derivatives.

Molecular docking, a cornerstone of computational drug design, has been instrumental in elucidating the binding modes of 1H-pyrrolo[3,2-c]pyridine derivatives within the active sites of their biological targets. For instance, in the development of colchicine-binding site inhibitors for cancer therapy, molecular modeling studies have been employed to visualize and analyze the interactions between these compounds and tubulin. nih.govsemanticscholar.org These studies have revealed key hydrogen bonding interactions, such as those with residues like Thrα179 and Asnβ349, which are crucial for the potent inhibition of tubulin polymerization. nih.gov By understanding these specific interactions, medicinal chemists can rationally design modifications to the 1H-pyrrolo[3,2-c]pyridine scaffold to enhance binding affinity and, consequently, antiproliferative activity.

The predictive power of computational modeling extends to the rationalization of structure-activity relationships (SAR). For example, studies on various substituted 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines have shown that the nature and position of substituents on the aryl ring significantly impact their anticancer effects. nih.govsemanticscholar.org Computational models can help explain these empirical observations at a molecular level. For instance, the introduction of electron-donating groups at the para-position of the B-ring has been observed to increase antiproliferative activity, a finding that can be correlated with enhanced binding interactions in docking simulations. nih.govsemanticscholar.org

Furthermore, advanced computational approaches, such as quantitative structure-activity relationship (QSAR) studies and molecular dynamics (MD) simulations, offer the potential to further refine the design of this compound-based inhibitors. QSAR models can establish a mathematical correlation between the physicochemical properties of a series of compounds and their biological activities, enabling the prediction of the potency of virtual compounds before their synthesis. MD simulations can provide a dynamic view of the ligand-protein complex, offering insights into the stability of binding and the role of solvent molecules, which are often not captured by static docking models.

The synergy between computational modeling and synthetic chemistry is pivotal for the future development of this class of compounds. By accurately predicting the biological activity and pharmacokinetic properties of virtual derivatives, computational models can help prioritize the synthesis of the most promising candidates, thereby saving time and resources. nih.gov This rational, model-driven approach is essential for navigating the complex chemical space of 1H-pyrrolo[3,2-c]pyridine derivatives and for the successful discovery of novel therapeutics for a range of diseases, from cancer to neurodegenerative disorders. nih.govresearchgate.net

The table below presents a selection of 1H-pyrrolo[3,2-c]pyridine derivatives and their corresponding biological activities, illustrating the data that informs and validates computational models.

Compound NameTarget/ActivityKey Research Findings
6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine Anticancer (Tubulin inhibitor)Serves as a foundational structure for SAR studies. Docking studies show its interaction with the colchicine (B1669291) binding site of tubulin. nih.gov
6-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine Anticancer (Tubulin inhibitor)The presence of an electron-donating methoxy (B1213986) group at the para-position enhances antiproliferative activity compared to the unsubstituted phenyl analog. nih.govsemanticscholar.org
6-(indolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (10t) Anticancer (Tubulin inhibitor)Exhibits the most potent antiproliferative activities against HeLa, SGC-7901, and MCF-7 cell lines with IC50 values of 0.12, 0.15, and 0.21 µM, respectively. Molecular modeling suggests hydrogen bond formation with Thrα179 and Asnβ349 at the colchicine site. nih.govsemanticscholar.org
2-(4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridin-3-yl)-ethylamine derivatives GnRH Receptor AntagonistComputational modeling was used to guide chemical modifications at the 5 and 3 positions of the core scaffold to improve in vivo GnRH antagonistic activity and reduce cytochrome P450 inhibitory activity. researchgate.net
Pyrrolo[3,2-c]pyridine Mannich bases Antimicrobial (GlcN-6-P synthase inhibitor)Docking studies with GlcN-6-P synthase supported the structural design of these novel antibacterial agents. researchgate.net

Q & A

Basic Research Questions

Q. What synthetic strategies are most effective for preparing 6-Ethyl-1H-pyrrolo[3,2-c]pyridine derivatives?

  • Methodology : The core structure can be synthesized via cyclization reactions using 2-amino-1H-pyrrole intermediates with carbonitriles under acidic conditions (e.g., acetic acid) . For ethyl-substituted derivatives, alkylation of the pyrrole nitrogen or selective functionalization of pre-formed pyrrolopyridine scaffolds using ethylating agents (e.g., ethyl iodide) in polar solvents like DMF or THF is common. Multi-step routes involving spirocyclization or Suzuki coupling (e.g., using Pd(PPh₃)₄ catalysts) may be required for complex derivatives .

Q. How can X-ray crystallography validate the structural integrity of this compound-based complexes?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) resolves bond angles, coordination geometry (e.g., square-bipyramidal distortions in metal complexes), and intermolecular interactions (e.g., π-π stacking, hydrogen bonds). For example, Cu(II) complexes with pyridine ligands exhibit distinct coordination environments, which can guide structure-activity correlations .

Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound derivatives?

  • Methodology : Standard cytotoxicity assays (e.g., MTT on HeLa, MCF-7, or SGC-7901 cell lines) evaluate anticancer potential . For CNS targets, receptor-binding assays (e.g., dopamine D₂ or serotonin 5-HT₂A receptors) using radioligand displacement are recommended . Antiviral activity can be tested via reverse transcriptase inhibition assays .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound derivatives targeting chemokine receptors (e.g., CCR5)?

  • Methodology :

  • Scaffold modification : Introduce substituents at positions 3, 5, or 7 to modulate steric and electronic effects. For example, carboxyl or ester groups enhance rigidity and binding affinity .
  • Biological validation : Use competitive binding assays with ¹²⁵I-CCL3 and functional assays (e.g., calcium flux in HEK293-CCR5 cells) to correlate structural changes with antagonistic activity .

Q. What computational approaches optimize this compound derivatives as enzyme inhibitors (e.g., CYP51)?

  • Methodology :

  • Docking studies : Align derivatives with the enzyme’s active site (e.g., CYP51’s heme-binding domain) using AutoDock Vina.
  • Molecular dynamics (MD) simulations : Analyze stability of ligand-enzyme complexes over 100-ns trajectories to identify critical interactions (e.g., hydrogen bonds with Thr-260 or π-alkyl interactions with Leu-321) .

Q. How to resolve contradictions between in vitro and in vivo activity data for this compound-based candidates?

  • Methodology :

  • Pharmacokinetic profiling : Assess bioavailability, metabolic stability (e.g., liver microsomal assays), and blood-brain barrier penetration.
  • Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites. For example, ethyl group oxidation may reduce efficacy in vivo .

Data Contradiction Analysis

Q. Why do Suzuki coupling yields vary significantly for this compound derivatives?

  • Analysis : Low yields (e.g., 20.2% for 4-phenyl derivatives) may arise from steric hindrance at the coupling site or electron-withdrawing effects of substituents. Optimize by:

  • Catalyst screening : Test Pd(OAc)₂/XPhos systems for improved cross-coupling efficiency.
  • Solvent selection : Use dioxane instead of dichloromethane to enhance solubility and reaction kinetics .

Experimental Design Considerations

Q. What strategies improve the metabolic stability of this compound derivatives without compromising activity?

  • Design :

  • Bioisosteric replacement : Substitute metabolically labile ethyl groups with trifluoromethyl or cyclopropyl moieties .
  • Prodrug approaches : Mask polar groups (e.g., esterify carboxylates) to enhance absorption and enzymatic activation in target tissues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.